Cas no 108714-03-0 (2-[(4-methylphenyl)methyl]-1h-benzimidazole)

2-[(4-methylphenyl)methyl]-1h-benzimidazole structure
108714-03-0 structure
Product Name:2-[(4-methylphenyl)methyl]-1h-benzimidazole
CAS-nummer:108714-03-0
MF:C15H14N2
MW:222.285063266754
CID:1186327
PubChem ID:772158
Update Time:2025-04-20

2-[(4-methylphenyl)methyl]-1h-benzimidazole Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[(4-methylphenyl)methyl]-1h-benzimidazole
    • CTK0D6191
    • 2-&lt
    • 4-Methylbenzyl&gt
    • -benzimidazol
    • 2-(4-methylbenzyl)-1H-benzo[d]imidazole
    • ACMC-20mbqf
    • HMS2857H08
    • 2-(4-methyl-benzyl)-1H-benzoimidazole
    • 4-Methyl-benzyl&gt
    • AC1LGJ5N
    • 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-
    • ZINC00255831
    • SBB044965
    • MLS001194800
    • CTK0D6191; 2-< 4-Methylbenzyl> -benzimidazol; 2-(4-methylbenzyl)-1H-benzo[d]imidazole; ACMC-20mbqf; HMS2857H08; 2-(4-methyl-benzyl)-1H-benzoimidazole; 2-< 4-Methyl-benzyl> -benzimidazol; AC1LGJ5N; 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-; ZINC00255831; SBB044965; MLS001194800;
    • SR-01000407633
    • CHEMBL1718693
    • HS-8625
    • 108714-03-0
    • SR-01000407633-1
    • DTXSID90354408
    • SCHEMBL22356617
    • AKOS000275108
    • 2-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
    • Cambridge id 5493861
    • 2-(4-methylbenzyl)-1H-benzimidazole
    • 2-(4-methylbenzyl)-1 h -benzimidazole
    • AB00087034-01
    • SMR000554819
    • CCG-15749
    • Inchi: 1S/C15H14N2/c1-11-6-8-12(9-7-11)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
    • InChI-sleutel: HULPJQXXYCPOHN-UHFFFAOYSA-N
    • LACHT: N1C2C=CC=CC=2N=C1CC1C=CC(C)=CC=1

Berekende eigenschappen

  • Exacte massa: 222.11582
  • Monoisotopische massa: 222.115698455g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 245
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 28.7Ų

Experimentele eigenschappen

  • PSA: 28.68
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.